molecular formula C21H28N2O4S B5019738 N-(1-adamantyl)-4-morpholin-4-ylsulfonylbenzamide

N-(1-adamantyl)-4-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5019738
M. Wt: 404.5 g/mol
InChI Key: ZQVQMSOVZSSFCE-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-morpholin-4-ylsulfonylbenzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features an adamantyl group, a morpholine ring, and a sulfonylbenzamide moiety, which collectively contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the adamantyl and morpholine intermediates. One common method involves the reaction of 1-adamantylamine with 4-morpholine sulfonyl chloride under basic conditions to form the intermediate N-(1-adamantyl)-4-morpholin-4-ylsulfonamide. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-(1-adamantyl)-4-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and proteins. The morpholine ring and sulfonylbenzamide moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-(1-adamantyl)-4-morpholin-4-ylsulfonylbenzamide can be compared with other similar compounds, such as:

These compounds share the adamantyl group, which imparts unique structural and chemical properties, but differ in their functional groups and overall molecular structure, leading to distinct biological activities and applications.

Properties

IUPAC Name

N-(1-adamantyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c24-20(22-21-12-15-9-16(13-21)11-17(10-15)14-21)18-1-3-19(4-2-18)28(25,26)23-5-7-27-8-6-23/h1-4,15-17H,5-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVQMSOVZSSFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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